

Application Note: Synthesis of Methyl (E)-m-nitrocinnamate via Fischer Esterification

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Compound of Interest

Compound Name: Methyl (E)-m-nitrocinnamate

Cat. No.: B1631077

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Abstract and Introduction

Methyl (E)-m-nitrocinnamate is a valuable organic intermediate featuring a cinnamate moiety, which is a common structural motif in various pharmacologically active compounds and a useful building block in organic synthesis.[1][2] Its structure, containing an aromatic ring, a nitro group, and an α,β -unsaturated ester, makes it a precursor for more complex molecules.[1][3] This application note provides a comprehensive, field-tested protocol for the synthesis of **Methyl (E)-m-nitrocinnamate** via the Fischer esterification of m-nitrocinnamic acid with methanol.

The Fischer esterification is a classic and robust acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[4][5] It is an equilibrium-driven process, and the protocol herein is optimized to favor product formation by utilizing an excess of the alcohol reactant.[4][6] This document offers a step-by-step methodology, a detailed mechanistic explanation, safety protocols, and characterization guidelines intended for researchers in organic chemistry and drug development.

Reaction Scheme and Mechanism

The overall reaction involves the conversion of a carboxylic acid to an ester in the presence of an acid catalyst and an alcohol.

Overall Reaction: m-Nitrocinnamic Acid + Methanol \rightleftharpoons **Methyl (E)-m-nitrocinnamate** + Water

The Fischer Esterification Mechanism

The reaction proceeds through a six-step, reversible mechanism known as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).^[4]

- **Protonation:** The catalytic acid (H_2SO_4) protonates the carbonyl oxygen of the *m*-nitrocinnamic acid. This increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.^{[4][7]}
- **Nucleophilic Attack:** A lone pair of electrons from the hydroxyl oxygen of methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.^{[6][7]}
- **Proton Transfer:** A proton is transferred from the oxonium ion (the former alcohol) to one of the hydroxyl groups. This intramolecular step creates a good leaving group (H_2O).^[4]
- **Elimination of Water:** The newly formed water molecule is eliminated from the tetrahedral intermediate, and the carbonyl double bond is reformed. This results in a protonated ester.^{[4][6]}
- **Deprotonation:** The protonated ester is deprotonated (typically by water or the conjugate base of the catalyst) to yield the final neutral ester product, **Methyl (E)-*m*-nitrocinnamate**, and regenerate the acid catalyst.^{[6][7]}

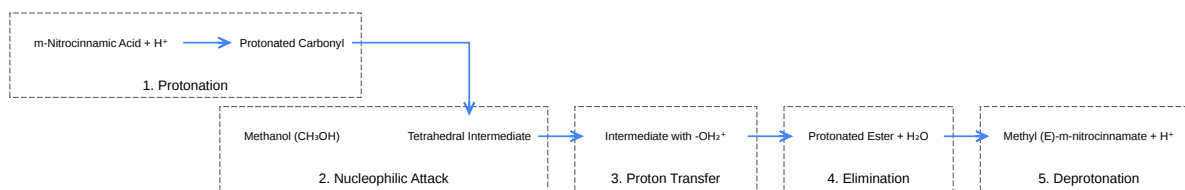


Figure 1: Fischer Esterification Mechanism

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Caption: Figure 1: The acid-catalyzed mechanism for the synthesis of **Methyl (E)-m-nitrocinnamate**.

Experimental Protocol

This protocol is designed for a laboratory-scale synthesis. All operations involving volatile or hazardous chemicals must be performed in a certified chemical fume hood.

Materials and Equipment

Materials:

- (E)-3-(3-nitrophenyl)propenoic acid (m-Nitrocinnamic Acid, CAS: 555-68-0)
- Anhydrous Methanol (CAS: 67-56-1)
- Concentrated Sulfuric Acid (98%, H₂SO₄, CAS: 7664-93-9)
- Saturated Sodium Bicarbonate Solution (NaHCO₃)
- Deionized Water
- Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

- 100 mL Round-bottom flask
- Reflux condenser and heating mantle
- Magnetic stirrer and stir bar
- Beakers and Erlenmeyer flasks
- Büchner funnel and filter flask for suction filtration
- Glassware for recrystallization
- Melting point apparatus

- FTIR and NMR spectrometers for characterization

Reagent and Stoichiometry Table

Reagent	Molar Mass (g/mol)	Amount	Moles (mmol)	Molar Equiv.	Role
m-Nitrocinnamic Acid	193.16	2.0 g	10.35	1.0	Starting Material
Anhydrous Methanol	32.04	16.0 mL	~395	~38	Reagent & Solvent
Conc. Sulfuric Acid	98.08	~0.8 mL	~14.7	catalytic	Catalyst

Step-by-Step Synthesis Procedure

- Reaction Setup:
 - Place 2.0 g (10.35 mmol) of m-nitrocinnamic acid into a 100 mL round-bottom flask equipped with a magnetic stir bar.
 - In a chemical fume hood, add 16.0 mL of anhydrous methanol to the flask. Stir the mixture to dissolve the acid.
 - Carefully and slowly add ~0.8 mL of concentrated sulfuric acid to the solution.^[8] Caution: This addition is exothermic. The acid should be added dropwise while stirring.
 - Attach a reflux condenser to the flask and ensure cooling water is flowing.
- Reflux:
 - Heat the reaction mixture to a gentle reflux using a heating mantle.
 - Allow the reaction to reflux with continuous stirring for 60-90 minutes.^{[8][9]} The progress can be monitored by Thin Layer Chromatography (TLC) if desired.
- Work-up and Isolation:

- After the reflux period, turn off the heat and allow the flask to cool to room temperature.
- Prepare a beaker containing approximately 80-100 mL of ice-cold deionized water.
- Slowly pour the cooled reaction mixture into the ice water while stirring. A solid precipitate of the crude product should form.[8]
- Isolate the crude solid product by suction filtration using a Büchner funnel.
- Wash the solid on the filter paper with several portions of cold deionized water to remove excess methanol and sulfuric acid.
- Neutralization:
 - Transfer the crude solid to a beaker.
 - Add 20-30 mL of a saturated sodium bicarbonate (NaHCO_3) solution and stir. This step neutralizes any remaining acidic catalyst.[6][10] Effervescence (CO_2 gas) may be observed.
 - Re-filter the solid using suction filtration and wash again with deionized water.
- Purification and Drying:
 - The crude product should be purified by recrystallization from methanol.[8] Dissolve the solid in a minimum amount of hot methanol, then allow it to cool slowly to form crystals.
 - Collect the purified crystals by suction filtration.
 - Dry the final product completely in a vacuum oven or desiccator.
 - Once dry, determine the final mass, calculate the percentage yield, and proceed with characterization.

Visualization of Experimental Workflow

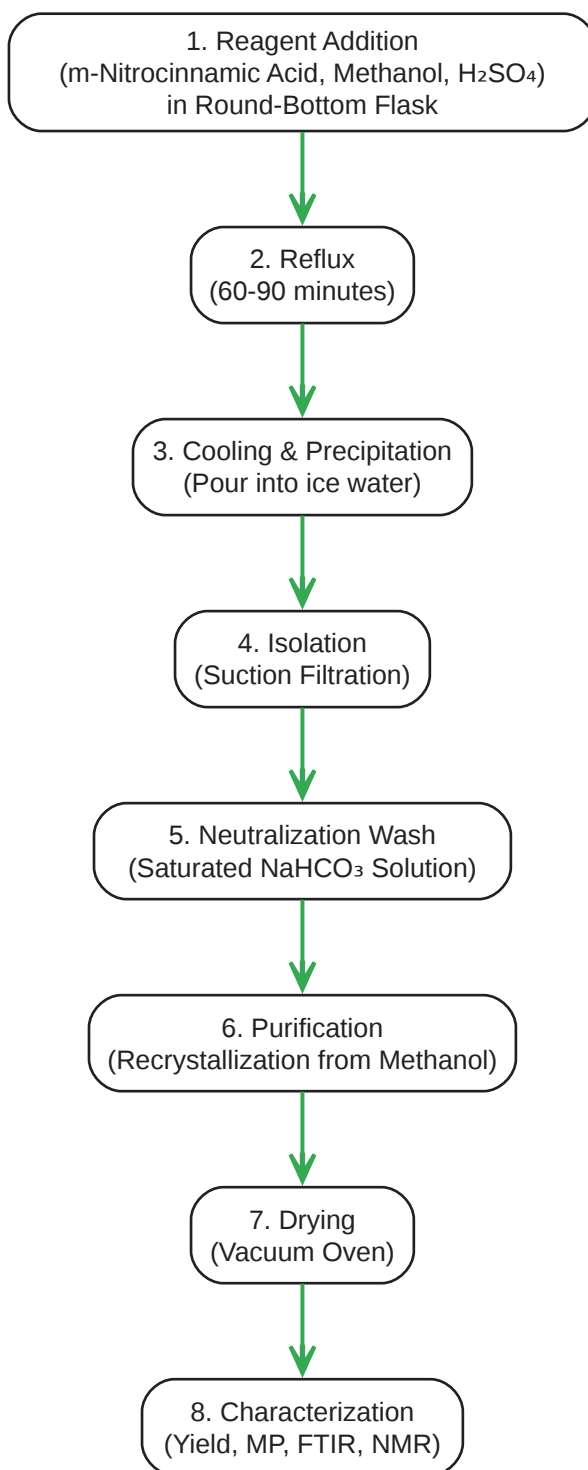


Figure 2: Experimental Workflow Diagram

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Caption: Figure 2: A summary of the key steps in the synthesis and purification of the target compound.

Safety Precautions

- General: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All procedures must be conducted within a certified fume hood.
- m-Nitrocinnamic Acid: Causes skin, eye, and potential respiratory irritation.[11][12] Avoid inhalation of dust and direct contact with skin and eyes.[11]
- Methanol: Highly flammable liquid and vapor.[13] It is toxic if inhaled and can cause damage to the central nervous system and visual organs.[13][14] Keep away from heat and open flames.
- Concentrated Sulfuric Acid: Causes severe skin burns and serious eye damage.[14] Handle with extreme care, adding it slowly to solutions to dissipate heat.

Product Characterization

The identity and purity of the synthesized **Methyl (E)-m-nitrocinnamate** should be confirmed using standard analytical techniques.

Property	Expected Result
Appearance	Light yellow or white crystalline solid.[11][15]
Melting Point	125.3 °C.[16]
FTIR (cm ⁻¹)	~1720 (C=O, ester), ~1640 (C=C, alkene), ~1525 & 1350 (N-O, nitro), ~3100-3000 (C-H, aromatic/vinyl).
¹ H NMR	Expect signals for aromatic protons, two distinct vinyl protons (alkene), and a singlet for the methyl ester protons (~3.8 ppm).[17]
¹³ C NMR	Expect signals for the ester carbonyl (~166 ppm), aromatic carbons, and the methyl carbon (~52 ppm).[15]

Conclusion

This application note details a reliable and reproducible Fischer esterification protocol for the synthesis of **Methyl (E)-m-nitrocinnamate**. The procedure is high-yielding and employs standard laboratory techniques, making it accessible for a wide range of researchers. Adherence to the described work-up, purification, and safety measures is critical for obtaining a pure product safely. The resulting compound serves as a key intermediate for further synthetic transformations in medicinal and materials chemistry.

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